hexadec-1-ene;sulfur dioxide
Overview
Description
Hexadec-1-ene is a long-chain hydrocarbon and an alkene with the molecular formula CH₂=CH(CH₂)₁₃CH₃. . Sulfur dioxide is a chemical compound with the formula SO₂. It is a toxic gas with a pungent, irritating smell and is released naturally by volcanic activity . The combination of hexadec-1-ene and sulfur dioxide can lead to the formation of various sulfone compounds, which have significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-1-ene can be synthesized through the oligomerization of ethylene using a catalyst such as triethylaluminum. The reaction typically occurs under high pressure and temperature conditions . Sulfur dioxide can be produced by burning sulfur or by roasting sulfide ores .
Industrial Production Methods
In industrial settings, hexadec-1-ene is produced through the oligomerization of ethylene in the presence of a catalyst. Sulfur dioxide is commonly produced by burning elemental sulfur or by roasting metal sulfide ores .
Chemical Reactions Analysis
Types of Reactions
Hexadec-1-ene undergoes various types of chemical reactions, including:
Oxidation: Hexadec-1-ene can be oxidized to form hexadecanol or hexadecanoic acid.
Reduction: It can be reduced to form hexadecane.
Substitution: Hexadec-1-ene can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids.
Major Products Formed
Oxidation: Hexadecanol, hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Hexadec-1-ene and its derivatives have numerous applications in scientific research:
Chemistry: Used as a surfactant in lubricating fluids and as a drilling fluid in the boring and drilling industry.
Biology: Sulfone derivatives of hexadec-1-ene are used in the synthesis of biologically active compounds.
Medicine: Sulfone compounds are used in drug discovery and medicinal chemistry.
Industry: Used in paper sizing and as a surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of hexadec-1-ene and sulfur dioxide involves the formation of sulfone compounds through the addition of sulfur dioxide to the double bond of hexadec-1-ene. This reaction typically occurs under mild conditions and can be catalyzed by various organocatalysts . The sulfone compounds formed exhibit unique properties due to the presence of the sulfone group, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Hexadec-1-ene can be compared with other long-chain alkenes such as:
Octadec-1-ene: Similar in structure but with two additional carbon atoms.
Dodec-1-ene: Similar in structure but with four fewer carbon atoms.
Uniqueness
Hexadec-1-ene is unique due to its specific chain length and the reactivity of its terminal double bond, which allows for the formation of a wide range of derivatives .
List of Similar Compounds
- Octadec-1-ene
- Dodec-1-ene
- Tetradec-1-ene
Properties
IUPAC Name |
hexadec-1-ene;sulfur dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32.O2S/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-3-2/h3H,1,4-16H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIOEMVCJAAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C.O=S=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33991-01-4 | |
Details | Compound: 1-Hexadecene, polymer with sulfur dioxide | |
Record name | 1-Hexadecene, polymer with sulfur dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33991-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
288.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33991-01-4 | |
Record name | 1-Hexadecene, polymer with sulfur dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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